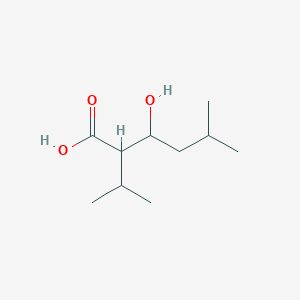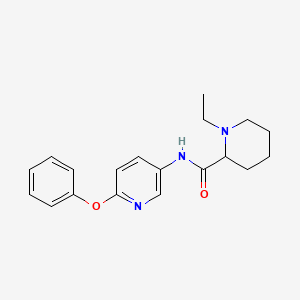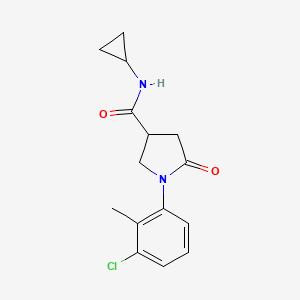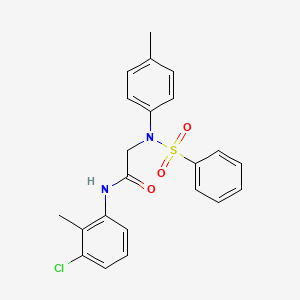![molecular formula C21H30N4O2 B6084780 ethyl 4-[[methyl-[1-(2-phenylethyl)piperidin-3-yl]amino]methyl]-1H-pyrazole-5-carboxylate](/img/structure/B6084780.png)
ethyl 4-[[methyl-[1-(2-phenylethyl)piperidin-3-yl]amino]methyl]-1H-pyrazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[[methyl-[1-(2-phenylethyl)piperidin-3-yl]amino]methyl]-1H-pyrazole-5-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[[methyl-[1-(2-phenylethyl)piperidin-3-yl]amino]methyl]-1H-pyrazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This involves the reaction of 1-(2-phenylethyl)piperidine with methylamine under controlled conditions to form the desired intermediate.
Pyrazole Ring Formation: The next step involves the formation of the pyrazole ring. This is achieved by reacting the piperidine intermediate with a suitable pyrazole precursor, such as 4-chloropyrazole, in the presence of a base like potassium carbonate.
Esterification: The final step involves the esterification of the pyrazole derivative with ethyl chloroformate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Ethyl 4-[[methyl-[1-(2-phenylethyl)piperidin-3-yl]amino]methyl]-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvent conditions (polar or non-polar).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
科学的研究の応用
Ethyl 4-[[methyl-[1-(2-phenylethyl)piperidin-3-yl]amino]methyl]-1H-pyrazole-5-carboxylate has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting neurological and psychiatric disorders.
Biological Research: It is used in biological assays to study its effects on various cellular processes and pathways.
Industrial Chemistry: The compound is explored for its potential use as an intermediate in the synthesis of other complex organic molecules.
Pharmacology: Research focuses on its interactions with specific receptors and enzymes, aiming to understand its mechanism of action and therapeutic potential.
作用機序
The mechanism of action of ethyl 4-[[methyl-[1-(2-phenylethyl)piperidin-3-yl]amino]methyl]-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Ethyl 4-[[methyl-[1-(2-phenylethyl)piperidin-3-yl]amino]methyl]-1H-pyrazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-[[methyl-[1-(2-phenylethyl)piperidin-3-yl]amino]methyl]-1H-pyrazole-3-carboxylate: This compound has a similar structure but differs in the position of the carboxylate group on the pyrazole ring.
Mthis compound: This compound has a methyl ester group instead of an ethyl ester group.
Ethyl 4-[[methyl-[1-(2-phenylethyl)piperidin-3-yl]amino]methyl]-1H-imidazole-5-carboxylate: This compound has an imidazole ring instead of a pyrazole ring.
特性
IUPAC Name |
ethyl 4-[[methyl-[1-(2-phenylethyl)piperidin-3-yl]amino]methyl]-1H-pyrazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O2/c1-3-27-21(26)20-18(14-22-23-20)15-24(2)19-10-7-12-25(16-19)13-11-17-8-5-4-6-9-17/h4-6,8-9,14,19H,3,7,10-13,15-16H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFXTEPQWXYRGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1)CN(C)C2CCCN(C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-Benzyl-4-[4-(benzylsulfamoyl)phenoxy]benzene-1-sulfonamide](/img/structure/B6084698.png)
![(5-Methoxyfuran-2-yl)-[3-(1-phenylpropyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methanone](/img/structure/B6084708.png)

![7-amino-2-(methylthio)-5-phenyl-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B6084713.png)
![(1-{4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanoyl}-3-piperidinyl)(2-thienyl)methanone](/img/structure/B6084720.png)
![(1S*,4S*)-2-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B6084725.png)
![1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea](/img/structure/B6084727.png)
![N-[2-(2-methyl-6-oxo-1H-pyrimidin-4-yl)ethyl]-2-(5-oxo-2-thiophen-2-ylcyclopenten-1-yl)acetamide](/img/structure/B6084732.png)
![5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-3-thienyl)-2-pyridinamine](/img/structure/B6084741.png)
![methyl (1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B6084748.png)
![3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-7-hydroxy-8-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B6084752.png)



